

Spectroscopic Analysis of Meldrum's Acid: A Technical Guide

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Compound of Interest

Compound Name: Meldrum's acid

Cat. No.: B1676176

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Introduction

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile organic compound widely utilized in organic synthesis due to the high acidity of its methylene protons. Its unique cyclic structure and reactivity make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Accurate structural elucidation and purity assessment of **Meldrum's acid** are paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic data of **Meldrum's acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid researchers in obtaining and interpreting high-quality spectroscopic data.

Spectroscopic Data of Meldrum's Acid

The structural confirmation of **Meldrum's acid** ($C_6H_8O_4$, Molar Mass: 144.12 g/mol) is achieved through a combination of spectroscopic techniques. The following sections summarize the key data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Meldrum's acid**, which has a simple and symmetric structure, the NMR spectra are relatively straightforward to interpret.

The proton NMR spectrum of **Meldrum's acid** exhibits two distinct signals corresponding to the two types of protons present in the molecule. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6	Singlet	2H	CH ₂ (Methylene protons)
~1.7	Singlet	6H	2 x CH ₃ (Methyl protons)

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The proton-decoupled ¹³C NMR spectrum of **Meldrum's acid** shows four signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carbonyl carbons)
~105	C(CH ₃) ₂ (Quaternary carbon)
~35	CH ₂ (Methylene carbon)
~27	CH ₃ (Methyl carbons)

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Meldrum's acid** is characterized by strong absorptions corresponding to its carbonyl groups and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2990-2940	Medium	C-H stretch (sp ³ hybridized)
~1770	Strong	C=O stretch (asymmetric)
~1740	Strong	C=O stretch (symmetric)
~1390-1370	Medium	C-H bend (gem-dimethyl)
~1280	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Meldrum's acid**, Electron Ionization (EI) is a common method used.

m/z (Mass-to-charge ratio)	Relative Intensity	Assignment
144	Moderate	[M] ⁺ (Molecular ion)
129	High	[M - CH ₃] ⁺
86	High	[M - (CH ₃) ₂ CO] ⁺
58	High	[(CH ₃) ₂ CO] ⁺
43	Very High (Base Peak)	[CH ₃ CO] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

- Weigh approximately 5-10 mg of **Meldrum's acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO- d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2.1.2 Data Acquisition

- Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Reference: The residual solvent peak or internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled experiment.
 - Number of Scans: 128-1024 scans, depending on the concentration and instrument sensitivity.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.
 - Reference: The solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

- In an agate mortar, grind 1-2 mg of **Meldrum's acid** with approximately 100-200 mg of the dried KBr.[1][2] The mixture should be homogenous and have a fine, powder-like consistency.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1][3]

2.2.2 Data Acquisition

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet containing the sample in the sample holder.
 - Acquire the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.

Mass Spectrometry

2.3.1 Sample Preparation

- Ensure the **Meldrum's acid** sample is pure and dry.
- For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

2.3.2 Data Acquisition (Electron Ionization - EI)

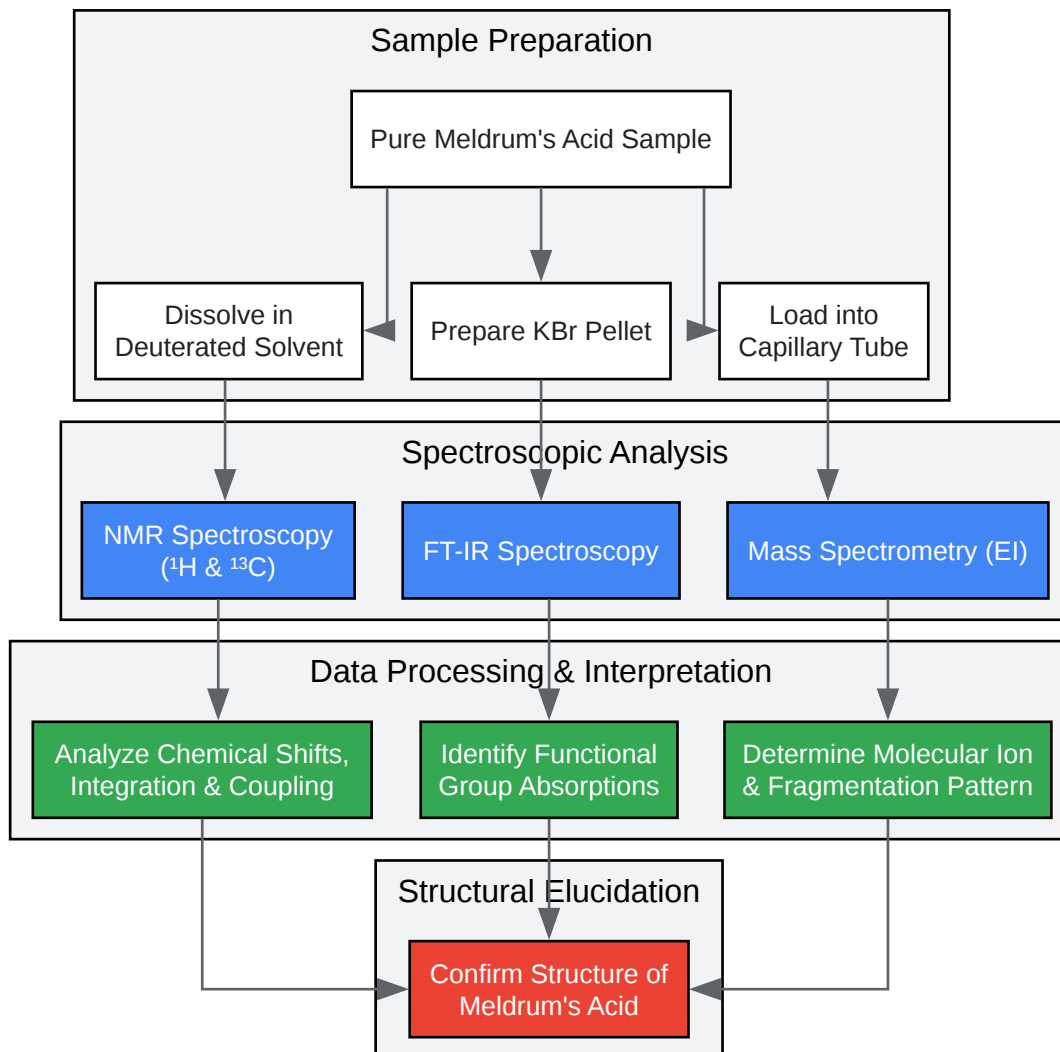
- Instrument: A mass spectrometer equipped with an EI source.

- Procedure:
 - The sample is introduced into the ion source, where it is vaporized by heating.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
 - Ionization Mode: Electron Ionization (EI).
 - Mass Range: m/z 40-200.
 - Source Temperature: 150-200 °C.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound, using **Meldrum's acid** as an example.

Spectroscopic Characterization Workflow of Meldrum's Acid



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